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Compound of Interest

Compound Name: Angiopeptin

Cat. No.: B12286003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile and

biodistribution of Angiopeptin, a long-acting octapeptide analogue of somatostatin. It also

explores the related peptide, Angiopep-2, known for its ability to traverse the blood-brain

barrier. This guide is intended for professionals in the fields of pharmacology, drug

development, and biomedical research, offering detailed experimental insights and quantitative

data to support further investigation and application.

Pharmacokinetics of Angiopeptin
Angiopeptin's in vivo behavior is characterized by rapid absorption and elimination, with its

pharmacokinetic profile fitting a two-compartment model.[1] Studies in rat models have been

pivotal in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution
Following subcutaneous administration in rats, Angiopeptin is absorbed quickly, reaching peak

plasma levels within 10-15 minutes.[1] The kinetics after subcutaneous injection closely mirror

those of intravenous administration, indicating efficient absorption into the systemic circulation.

[1] Distribution is also rapid, with the highest concentrations observed in the liver.[1]
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Angiopeptin exhibits minimal to no hepatic metabolism.[1] Analysis of blood, urine, feces, and

bile samples using Thin-Layer Chromatography (TLC) and High-Performance Liquid

Chromatography (HPLC) has not revealed the presence of any metabolites.[1] The primary

route of elimination is through biliary excretion into the feces, with approximately 10% of the

drug excreted in the urine.[1] The peptide has also been detected in saliva.[1]

Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of Angiopeptin derived from

studies in rats.

Parameter Administration Value Species Reference

Plasma Half-Life

(t½)
Intravenous (IV) 1.98 - 2.5 hours Rat [1]

Subcutaneous

(SC)
2.6 - 2.9 hours Rat [1]

Peak Plasma

Level (Cmax)

Subcutaneous

(SC)
25 ± 4.1 ng/mL Rat [1]

Time to Peak

(Tmax)

Subcutaneous

(SC)
10 - 15 minutes Rat [1]

Primary

Excretion Route
IV and SC Feces (via bile) Rat [1]

Urinary Excretion IV and SC ~10% Rat [1]

Experimental Protocol: In Vivo Pharmacokinetic
Analysis
The characterization of Angiopeptin's pharmacokinetics typically involves the following

experimental steps, based on established preclinical methodologies.[1][2][3]

Animal Model: Male Sprague-Dawley rats are commonly used.[1][2] Animals are housed

under standard conditions with controlled light-dark cycles, temperature, and humidity.[3]
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Drug Administration: Angiopeptin, often radiolabeled with isotopes like ¹⁴C or ¹²⁵I for

tracking, is administered as a single dose via intravenous (e.g., tail vein) or subcutaneous

injection.[1]

Sample Collection: Blood samples are collected at predetermined time points following

administration.[2] Urine and feces are collected over a specified period to assess excretion

pathways.[1]

Analytical Methods: Plasma concentrations of Angiopeptin are quantified using techniques

such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1]

[2] The presence of metabolites is assessed using HPLC and TLC.[1]

Data Analysis: The resulting concentration-time data is analyzed using pharmacokinetic

software to fit a suitable compartmental model (e.g., a two-compartment model) and

calculate key parameters like half-life, clearance, and volume of distribution.[1][4]
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Experimental Workflow: Pharmacokinetic Study

Animal Model Selection
(e.g., Sprague-Dawley Rat)

Drug Administration
(IV or SC Injection)
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Workflow for a preclinical pharmacokinetic study.
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Biodistribution of Angiopeptin
Biodistribution studies are essential to understand the tissue and organ localization of a drug,

providing insights into its potential sites of action and toxicity.

Tissue Distribution Profile
Following systemic administration in rats, Angiopeptin distributes rapidly, with the liver

showing the highest concentration of the peptide.[1] The half-lives in the liver and bile are short,

consistent with its primary route of excretion through the biliary system.[1]

Experimental Protocol: Ex Vivo Biodistribution Analysis
Detailed biodistribution is determined by measuring the concentration of the drug in various

tissues at different time points post-administration.[5]

Animal Model and Administration: Similar to pharmacokinetic studies, a relevant animal

model (e.g., mouse or rat) is selected.[5] A radiolabeled version of Angiopeptin is

administered, typically intravenously, to ensure systemic circulation.

Tissue Harvesting: At designated time points, animals are euthanized, and key organs and

tissues (e.g., liver, kidneys, spleen, brain, heart, lungs) are harvested, weighed, and rinsed.

[5]

Radioactivity Measurement: The amount of radioactivity in each tissue sample is measured

using a gamma counter or liquid scintillation counter.[2] This data, along with the total

injected dose, is used to calculate the percentage of the injected dose per gram of tissue

(%ID/g).[5]

Data Interpretation: The %ID/g values provide a quantitative measure of drug distribution,

highlighting tissues with high uptake.

Angiopep-2: A Related Peptide for Brain Targeting
While Angiopeptin is a somatostatin analogue, a related family of peptides known as

Angiopeps has been developed for drug delivery, particularly across the blood-brain barrier

(BBB).[6] Angiopep-2, a 19-amino-acid peptide, is the most well-characterized of this family.[7]
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Mechanism of Blood-Brain Barrier Transport
Angiopep-2 leverages receptor-mediated transcytosis to cross the BBB.[6] It binds to the low-

density lipoprotein receptor-related protein-1 (LRP-1), which is highly expressed on the

endothelial cells of brain capillaries.[8][9] This binding event triggers the internalization of the

Angiopep-2 peptide, its transport across the endothelial cell, and subsequent release into the

brain parenchyma.[6] This mechanism allows Angiopep-2 to act as a shuttle, carrying

conjugated therapeutic agents into the central nervous system.[10] LRP-1 is also

overexpressed on glioma cells, making Angiopep-2 a dual-targeting ligand for both the BBB

and brain tumors.[8]
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LRP-1 mediated transcytosis of Angiopep-2 across the BBB.

Signaling and Mechanism of Action
Angiopeptin's therapeutic effects stem from its activity as a somatostatin analogue.[11]

Anti-proliferative Effects
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Angiopeptin is a potent inhibitor of myointimal migration and proliferation.[11] This action is

particularly relevant in the context of vascular injury, such as that occurring after angioplasty or

in organ transplantation.[11][12] The mechanism is believed to involve the inhibition of growth

factors, notably insulin-like growth factor (IGF-I), which are upregulated in the vascular wall

following injury.[11] By binding to somatostatin receptors, Angiopeptin can abrogate these pro-

proliferative signals.[11]
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Angiopeptin's inhibitory signaling pathway.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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